Frabuprofen
Description
Frabuprofen (chemical name: 2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 2-[4-(2-methylpropyl)phenyl]propanoate hydrochloride) is a hydrochloride salt of a propanoate ester derivative. Its structure includes a piperazine ring linked to a trifluoromethylphenyl group and a 2-methylpropylphenylpropanoate moiety . The trifluoromethyl group may enhance metabolic stability, while the piperazine moiety could influence solubility and central nervous system (CNS) penetration .
Properties
CAS No. |
86696-88-0 |
|---|---|
Molecular Formula |
C26H33F3N2O2 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C26H33F3N2O2/c1-19(2)17-21-7-9-22(10-8-21)20(3)25(32)33-16-15-30-11-13-31(14-12-30)24-6-4-5-23(18-24)26(27,28)29/h4-10,18-20H,11-17H2,1-3H3 |
InChI Key |
ROZHWGHNJMGUJH-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCCN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FRABUPROFEN involves several steps, starting from the basic raw materials. One common method involves the acylation of o-fluoroaniline or N-substituted o-fluoroaniline with 2-halogenated propionyl halide under the action of a Lewis acid to obtain an intermediate compound . This intermediate undergoes further reactions, including ketal formation, rearrangement, and hydrolysis, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous-flow chemistry has also been explored to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
FRABUPROFEN undergoes various chemical reactions, including:
Esterification: The carboxylic acid group of this compound can react with alcohols to form esters, which can enhance the solubility and absorption of the drug.
Salt Formation: The compound can form salts with bases, which can improve its stability and bioavailability.
Halogenation: Introduction of halogen atoms can modify the pharmacokinetic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols for esterification, bases for salt formation, and halogenating agents for halogenation. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various esters, salts, and halogenated derivatives of this compound, each with distinct pharmacological properties .
Scientific Research Applications
FRABUPROFEN has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of NSAIDs.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential in treating various inflammatory conditions, pain, and fever.
Industry: Utilized in the development of new drug formulations and delivery systems.
Mechanism of Action
FRABUPROFEN exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins and thromboxanes . By blocking COX, this compound reduces the production of these mediators of pain, inflammation, and fever. The compound acts on both COX-1 and COX-2 isoforms, leading to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Pharmacokinetic Properties
Frabuprofen’s esterified structure distinguishes it from conventional NSAIDs, which are typically carboxylic acids (e.g., ibuprofen, flurbiprofen). Key pharmacokinetic comparisons are inferred from structural analogs:
Key Insights :
Pharmacodynamic Properties
NSAIDs primarily inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. Structural differences influence selectivity and potency:
Key Insights :
- Flurbiprofen’s higher potency is attributed to strong COX-1 binding .
- Ester prodrugs like this compound may reduce gastrointestinal (GI) toxicity by delaying active metabolite release, a known issue with ibuprofen .
Key Insights :
- This compound’s prodrug design may mitigate direct GI mucosal irritation, a common drawback of ibuprofen .
- The piperazine group raises theoretical concerns for CNS-related side effects (e.g., dizziness), unlike flurbiprofen .
Discussion of Research Findings
- Ester Prodrug Advantage : this compound’s esterification aligns with trends in NSAID development to improve tolerability. For example, ibuprofen prodrugs (e.g., ibuprofen axetil) show reduced GI toxicity .
- Structural Uniqueness: The trifluoromethyl group may enhance metabolic stability, while the piperazine moiety could enable novel delivery routes (e.g., transdermal) .
- Evidence Gaps : Clinical data on this compound’s efficacy and safety are absent in the provided evidence, necessitating extrapolation from structural analogs and prodrug mechanisms .
Biological Activity
Frabuprofen is a prenylated flavonoid that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes various research findings to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to a class of compounds known as prenylated flavonoids. These compounds are characterized by the presence of prenyl groups, which enhance their biological activity. The structural formula of this compound includes hydroxyl groups at specific positions, contributing to its antimicrobial properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : this compound exhibits significant inhibitory effects against various pathogenic microorganisms. Research indicates that it demonstrates potent activity against clinical isolates of Staphylococcus aureus, including methicillin-resistant strains (MRSA). The presence of prenyl groups at positions C-6 or C-8 and hydroxyl groups at positions C-5, C-7, and C-4' are essential for its antibacterial effectiveness .
- Synergistic Effects : When combined with conventional antibiotics such as vancomycin and ciprofloxacin, this compound enhances their efficacy significantly—by factors ranging from 10 to 100 times against resistant strains. This synergistic effect suggests that this compound could be used as an adjunct therapy in treating infections caused by resistant bacteria .
In Vitro Studies
-
Antibacterial Efficacy :
- A study assessed the antibacterial properties of this compound against various strains of bacteria, including MRSA. Results showed that this compound alone had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, indicating its potential as a potent antibacterial agent .
- Antifungal Activity :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption characteristics, which are critical for therapeutic efficacy. The compound is designed to be water-soluble, enhancing its bioavailability when administered orally. Studies have shown that the controlled release formulations improve the pharmacological effects while minimizing side effects typically associated with high-dose treatments .
Data Summary
| Activity | Target Pathogen | MIC (µg/mL) | Synergistic Agent | Enhancement Factor |
|---|---|---|---|---|
| Antibacterial | Staphylococcus aureus (MRSA) | 0.25 | Ciprofloxacin | 100 |
| Antifungal | Candida albicans | 0.5 | N/A | N/A |
Future Directions
The promising results surrounding the biological activity of this compound warrant further investigation into its clinical applications. Future studies should focus on:
- Clinical Trials : To evaluate the safety and efficacy of this compound in human subjects.
- Mechanistic Studies : To elucidate the precise molecular pathways through which this compound exerts its antimicrobial effects.
- Formulation Development : To optimize delivery methods that enhance bioavailability and therapeutic outcomes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
